(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4,7-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-10-12(21(2)20-11)17(23)19-18-22(8-9-24-3)15-13(25-4)6-7-14(26-5)16(15)27-18/h6-7,10H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQIPNMVFMYIPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzo[d]thiazole moiety and a pyrazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.5 g/mol. The presence of multiple functional groups, including methoxy and carboxamide groups, enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O6S |
| Molecular Weight | 450.5 g/mol |
| Structure | Complex organic compound with benzo[d]thiazole and pyrazole moieties |
Antimicrobial Activity
Preliminary studies indicate that compounds similar to (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. The benzo[d]thiazole ring is often associated with antimicrobial activity against various pathogens. For instance, derivatives of benzo[d]thiazole have shown efficacy against Gram-positive bacteria and fungi, suggesting that this compound may possess similar properties .
Anticancer Activity
Research into the anticancer potential of related compounds has revealed promising results. For example, studies on salinomycin derivatives have demonstrated potent anticancer activity against drug-resistant cell lines . The structural features of (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide may similarly enhance its effectiveness against various cancer types.
The mechanism of action for this compound likely involves interactions with specific biological targets that modulate cellular pathways. For example, it may act as an inhibitor of certain enzymes or receptors involved in cancer progression or microbial resistance. Understanding these interactions is crucial for evaluating both efficacy and safety profiles before clinical application .
Case Studies
Several case studies have explored the biological activity of compounds within the same structural family:
- Anticancer Activity : A study on N-benzyl amides derived from salinomycin indicated that specific substitutions can enhance anticancer potency. The most active compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
- Antimicrobial Studies : Another investigation focused on the antimicrobial effects of various thiazole derivatives revealed that modifications to the thiazole ring could significantly alter antimicrobial efficacy against different bacterial strains .
Computational Predictions
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of similar compounds based on their chemical structure. This approach correlates structural features with biological effects, providing insights into potential therapeutic applications for (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide .
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that compounds similar to (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. The benzo[d]thiazole ring is often associated with antimicrobial activity against various pathogens, including:
- Gram-positive bacteria
- Fungi
Research indicates that derivatives of benzo[d]thiazole have shown efficacy against these pathogens, suggesting that this compound may possess similar properties .
Anticancer Activity
Research into the anticancer potential of related compounds has revealed promising results. Compounds within the same structural family have demonstrated potent anticancer activity against various cancer cell lines. For instance:
- A study on salinomycin derivatives indicated significant activity against drug-resistant cell lines.
- The structural features of (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide may enhance its effectiveness against multiple cancer types.
The mechanism of action likely involves interactions with specific biological targets that modulate cellular pathways, potentially acting as inhibitors of enzymes or receptors involved in cancer progression .
Case Studies
Several case studies have explored the biological activity of compounds within the same structural family:
-
Anticancer Activity :
- A study on N-benzyl amides derived from salinomycin highlighted that specific substitutions can enhance anticancer potency against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
-
Antimicrobial Studies :
- Investigations focused on the antimicrobial effects of various thiazole derivatives revealed that modifications to the thiazole ring significantly alter antimicrobial efficacy against different bacterial strains.
Computational Predictions
Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of similar compounds based on their chemical structure. This approach correlates structural features with biological effects, providing insights into potential therapeutic applications for (Z)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The closest structural analog documented in public databases is N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,3-dimethyl-1H-pyrazole-5-carboxamide (PubChem CID: referenced in ). Key differences include:
- Substituent at Benzo[d]thiazole C3: The target compound has a 2-methoxyethyl group (polar, flexible chain), whereas the analog has a methyl group (nonpolar, compact).
- Molecular Weight : The 2-methoxyethyl substituent increases molecular weight by ~44 g/mol compared to the methyl analog.
- Polarity : The ether oxygen in the 2-methoxyethyl group enhances hydrophilicity, likely reducing logP (predicted logP: target compound ≈ 1.8 vs. methyl analog ≈ 2.5).
Hypothetical Pharmacokinetic and Pharmacodynamic Differences
*Inference based on substituent effects: The 2-methoxyethyl group may resist oxidative metabolism compared to methyl, extending half-life.
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with STING or other targets. Align with crystal structures of STING-ligand complexes (e.g., PDB 6NT9) .
- MD simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the carboxamide and Arg238/Ser241 residues .
What analytical techniques resolve contradictions in spectral data for structurally similar analogs?
Advanced Research Question
Contradictions often arise in NMR assignments for regioisomers. Solutions include:
- 2D NMR (HSQC, HMBC) : Correlate carbonyl carbons with adjacent protons to distinguish pyrazole vs. thiazole substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula for ambiguous intermediates .
How are structure-activity relationships (SAR) systematically explored for this scaffold?
Advanced Research Question
SAR studies involve:
- Variation of substituents : Compare methoxy vs. ethoxy groups at position 4/7 of the benzo[d]thiazole for potency and solubility.
- Bioisosteric replacement : Substitute the pyrazole with isoxazole or triazole to assess impact on target affinity .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
What experimental controls are critical in assessing the compound’s off-target effects?
Advanced Research Question
- Counter-screening panels : Test against kinases, GPCRs, and ion channels (e.g., Eurofins CEREP panel).
- CRISPR knockout models : Validate target specificity using STING-knockout cell lines .
How can reaction conditions be optimized to minimize byproducts during imine formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
